![molecular formula C15H24ClNOS B4405399 1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride](/img/structure/B4405399.png)
1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride
Overview
Description
1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethyl chain, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
The synthesis of 1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride involves several steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a phenylthiol reacts with an appropriate alkyl halide.
Attachment to Ethoxyethyl Chain: The phenylsulfanyl group is then attached to an ethoxyethyl chain through an etherification reaction.
Formation of Piperidine Ring: The ethoxyethyl chain is then connected to a piperidine ring through a nucleophilic substitution reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The ether linkage in the ethoxyethyl chain can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The phenylsulfanyl group may also play a role in its biological activity by interacting with specific proteins or cellular components. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
1-[2-(2-Phenylsulfanylethoxy)ethyl]piperidine;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the phenylsulfanyl and ethoxyethyl groups.
1-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom.
4-Piperidone: A ketone derivative of piperidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS.ClH/c1-3-7-15(8-4-1)18-14-13-17-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJUVMUVWPTKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCSC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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